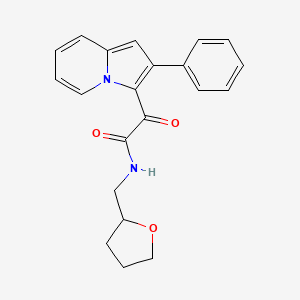
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of 1,3,4-thiadiazinones and has a molecular formula of C7H11N3O2S.
Mécanisme D'action
The mechanism of action of 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is another enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to possess a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one in lab experiments is its wide range of potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antifungal, antitumor, and anti-cancer activities, making it a versatile compound for research purposes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research involving 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one. Some possible avenues of research include:
1. Further investigation of the mechanism of action of this compound to better understand how it exerts its pharmacological effects.
2. Development of new synthetic methods for this compound that are more efficient and cost-effective.
3. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
4. Investigation of the safety and toxicity of this compound in animal models to determine its potential for clinical use.
5. Development of new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is a multi-step process that involves the reaction of morpholine with thiosemicarbazide in the presence of acetic acid to form 4-morpholinyl-1,2,3-thiadiazole-5-thiol. This intermediate is then reacted with ethyl chloroacetate to form 4-ethylthio-1,2,3-thiadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with hydrazine hydrate to yield this compound.
Applications De Recherche Scientifique
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antifungal, antitumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6-5-13-7(9-8-6)10-1-3-12-4-2-10/h1-5H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDVTWOKGUDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indazole-3-carboxamide](/img/structure/B6102932.png)
![4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6102940.png)
![7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102951.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6102955.png)
![methyl 4,5-dimethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6102959.png)
![N-ethyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6102961.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6102971.png)




![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)